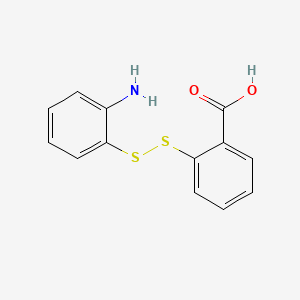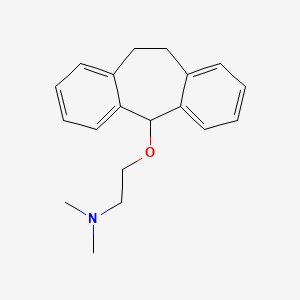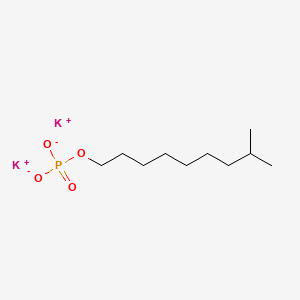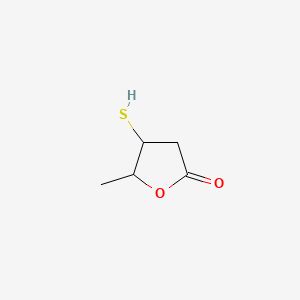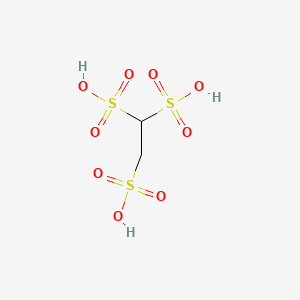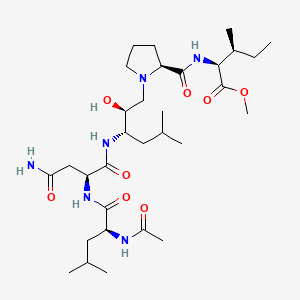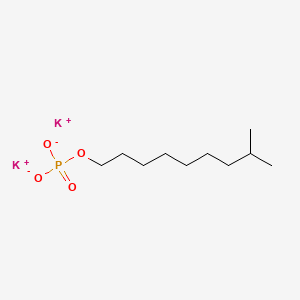
Phosphoric acid, isodecyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a surfactant and emulsifying agent, making it valuable in formulations requiring stable emulsions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt is typically synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction conditions often involve:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.
Neutralization: The resulting ester is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: The ester group can participate in substitution reactions, where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution Reagents: Alkyl halides and aryl halides are often used in substitution reactions.
Major Products Formed
Oxidation: The major products include various phosphoric acid derivatives.
Substitution: The products depend on the substituent introduced, resulting in different alkyl or aryl phosphates.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products requiring stable emulsions.
Wirkmechanismus
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable mixtures. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its emulsifying properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, isodecyl ester
- Phosphoric acid, decyl ester, potassium salt
- Phosphoric acid, nonyl ester, potassium salt
Uniqueness
Phosphoric acid, isodecyl ester, potassium salt is unique due to its specific isodecyl group, which imparts distinct physical and chemical properties. Compared to other similar compounds, it offers enhanced emulsifying capabilities and stability in various formulations.
Eigenschaften
CAS-Nummer |
68389-40-2 |
|---|---|
Molekularformel |
C10H21K2O4P |
Molekulargewicht |
314.44 g/mol |
IUPAC-Name |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




